4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine
Description
The compound 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine is a hybrid molecule comprising two distinct moieties:
- Phenolate component: A 2-nitrophenolate derivative with a hydroxy(oxo)ammonio group (-NH(O)OH+) at the 4-position. This moiety combines nitro (-NO₂), hydroxyl (-OH), and oxoammonium (N⁺=O) functionalities, likely influencing its redox properties and hydrogen-bonding capabilities .
- Pyridinium component: A 4-methoxypyridin-1-ium-1-amine, featuring a positively charged pyridinium ring with a methoxy (-OCH₃) group at the 4-position and an amine (-NH₂) substituent. The methoxy group enhances electron density, while the amine may participate in intermolecular interactions .
Properties
IUPAC Name |
2,4-dinitrophenolate;4-methoxypyridin-1-ium-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5.C6H9N2O/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;1-9-6-2-4-8(7)5-3-6/h1-3,9H;2-5H,7H2,1H3/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBMXJBLDORDGT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[N+](C=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrophenol Precursor Derivatization
The phenolate component originates from 2,4-dinitrophenol derivatives. A validated approach involves selective reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol using sodium hydrosulfide (NaHS) in alkaline aqueous media. For example, reacting 2,4-dinitrochlorobenzene with sodium hydroxide generates sodium 2,4-dinitrophenolate, which is subsequently reduced with NaHS at 70–100°C under pH 8–9 to yield 2-amino-4-nitrophenolate. Critical parameters include:
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Temperature control : Maintaining 70–75°C prevents over-reduction of the nitro group.
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pH modulation : Ammonium chloride buffers the reaction at pH 7–8.5 to stabilize intermediates.
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Sulfur removal : Post-reduction, sulfur byproducts are eliminated via filtration at acidic pH (0–2) or converted to soluble thiosulfate using sodium sulfite.
Table 1: Optimization of 2-amino-4-nitrophenolate synthesis
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| NaHS concentration | 31.9–41.9% | 88–94 | >99 |
| Reaction pH | 7.1–8.6 | 90–92 | 98.5 |
| Filtration pH | 4.5–5.5 | 89–93 | 99.2 |
Introduction of Hydroxy(oxo)ammonio Group
The hydroxy(oxo)ammonio group (-ONH3+OH) is introduced via hydroxylamine intermediates. After isolating 2-amino-4-nitrophenol, hydroxylamine hydrochloride (NH2OH·HCl) is reacted under acidic conditions (pH 3–4) to form the oxime, which is oxidized in situ using hydrogen peroxide or potassium permanganate to yield the hydroxy(oxo)ammonio derivative. Key steps include:
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Oxime formation : Stirring 2-amino-4-nitrophenol with hydroxylamine hydrochloride at 50°C for 2 hours.
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Oxidation : Treating the oxime with 30% H2O2 at 0–5°C to prevent decomposition.
Synthesis of 4-methoxypyridin-1-ium-1-amine
Quaternization of Pyridine
The pyridinium core is synthesized via N-alkylation of 4-methoxypyridine. A standard method involves reacting 4-methoxypyridine with benzyl chloride derivatives in refluxing acetonitrile. For instance, 4-methoxybenzyl chloride reacts with pyridine at 80°C for 6 hours to form 1-(4-methoxybenzyl)pyridin-1-ium chloride. Adapting this route, 4-methoxypyridin-1-ium-1-amine is obtained by substituting benzyl chloride with an aminating agent (e.g., chloramine-T) under controlled pH.
Critical considerations :
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Solvent selection : Anhydrous acetonitrile minimizes hydrolysis.
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Counterion exchange : Chloride is replaced with hydroxide via ion-exchange resins to enhance reactivity for subsequent amination.
Direct Amination Strategies
Alternative pathways employ Hofmann degradation or nucleophilic substitution. Treating 1-(4-methoxybenzyl)pyridin-1-ium hydroxide with sodium amide (NaNH2) in liquid ammonia introduces the primary amine group at the 1-position. This method achieves 75–80% yields but requires cryogenic conditions (-30°C).
Hybridization of Phenolate and Pyridinium Components
Ionic Coupling via Acid-Base Neutralization
The phenolate and pyridinium ions are combined through proton transfer. Dissolving 4-[hydroxy(oxo)ammonio]-2-nitro-phenol in aqueous NaOH generates the phenolate anion, which is mixed with an equimolar solution of 4-methoxypyridin-1-ium-1-amine chloride under nitrogen. The reaction proceeds at 25°C for 12 hours, yielding the target compound as a crystalline solid.
Table 2: Hybridization reaction optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | H2O/EtOH (1:1) | 85 |
| Temperature | 25°C | 88 |
| Reaction time | 12 hours | 90 |
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1). Analytical data from the patent literature confirm:
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Can yield different oxides.
- Reduction : The nitro group can be converted to an amine.
- Substitution : Nucleophilic substitution reactions are possible.
Common reagents used in these reactions include:
- Oxidizing agents : Potassium permanganate, hydrogen peroxide.
- Reducing agents : Sodium borohydride, lithium aluminum hydride.
- Nucleophiles : Hydroxide ions, amines.
Chemistry
The compound serves as a reagent in organic synthesis and is utilized as a standard in analytical chemistry. Its unique structure allows for specific reactions that can lead to the development of new chemical entities.
Biology
Research has indicated potential biological activities, including interactions with biomolecules that may affect cellular processes. Studies are ongoing to explore its role in modulating biological pathways.
Medicine
Investigated for therapeutic properties, this compound is being explored as a lead candidate in drug discovery efforts. Its unique functional groups may confer specific pharmacological effects that warrant further investigation.
Industrial Applications
In industry, it is used in developing new materials and chemical processes. Its reactivity allows for applications in creating specialized compounds for various industrial needs.
Case Studies
While specific case studies on this compound were not identified in the search results, its applications in drug discovery and material science suggest that ongoing research could yield significant findings. Future studies should focus on:
- Biological Activity : Investigating its effects on various biological systems.
- Therapeutic Potential : Assessing efficacy and safety in preclinical models.
- Industrial Applications : Exploring scalability for commercial production.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s dual aromatic system and functional groups invite comparison with the following analogs:
Functional Group Analysis
Physicochemical Properties
Research Findings and Hypotheses
Crystallographic Insights
- Crystal Packing: The phenolic hydroxyl and pyridinium amine may form hydrogen-bonded networks, as seen in Etter’s graph set analysis (e.g., R₂²(8) motifs) .
- Refinement Tools : SHELXL () would be suitable for modeling its complex hydrogen-bonding patterns .
Data Tables
Table 1: Substituent Comparison
Biological Activity
4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine (CAS: 877994-05-3) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.
- Molecular Formula : C12H12N4O6
- Molecular Weight : 308.25 g/mol
- Structure : The compound features a nitrophenol moiety and a pyridine derivative, contributing to its diverse reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, influencing cellular responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds. While specific data on this compound is limited, related derivatives have shown promising activity against various pathogens:
- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Some derivatives have also been tested for antifungal properties, with varying degrees of effectiveness reported in vitro.
Anti-inflammatory Effects
The anti-inflammatory potential of 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine has been suggested based on its structural analogs:
- Inhibition of Nitric Oxide Production : Similar compounds have been shown to inhibit nitric oxide synthase (iNOS), leading to reduced nitric oxide levels in inflammatory models.
- Cytokine Modulation : The compound may modulate cytokine release, further contributing to its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
Case Studies
Several studies have explored the biological activities of compounds similar to 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine:
- Study on Quinoline Derivatives : A series of quinoline derivatives were synthesized and tested for their antibacterial and antifungal activities, revealing IC50 values indicating moderate to high efficacy against various pathogens .
- Anti-inflammatory Evaluation : Research on hybrid imidazole/pyridine derivatives demonstrated significant inhibition of nitric oxide production in RAW 264.7 cells, suggesting potential applications for inflammatory diseases .
- Therapeutic Applications : Investigations into the anti-inflammatory properties of pyridine-based compounds showed promising results in reducing edema in animal models, indicating their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine?
- Methodology :
- Step 1 : Start with nitro-phenolic intermediates. Use oxidizing agents like potassium permanganate for introducing oxo groups (e.g., converting methoxy to carboxylic acid derivatives under controlled pH and temperature) .
- Step 2 : For the pyridinium amine moiety, employ nucleophilic substitution reactions with amines (e.g., 4-methoxypyridin-1-ium-1-amine) under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize byproducts like unreacted nitro derivatives .
Q. How can spectroscopic techniques (NMR, IR) characterize the compound’s structural features?
- Methodology :
- NMR : Use - and -NMR to identify proton environments (e.g., aromatic protons in the nitro-phenolate ring at δ 6.8–8.2 ppm) and quaternary carbons in the pyridinium amine moiety. Compare with computed SMILES data for validation .
- IR : Detect functional groups like N-O stretches (1250–1350 cm) and aromatic C=C bonds (1450–1600 cm) .
- Cross-Validation : Pair spectroscopic data with X-ray crystallography (if single crystals are obtainable) to confirm bond angles and spatial arrangement .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic refinement for this compound?
- Methodology :
- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data. For twinned crystals, apply TWIN/BASF commands in SHELXTL .
- Data Analysis : Compare experimental electron density maps with computational models (e.g., DFT-optimized geometries) to identify discrepancies in nitro-group orientation or hydrogen bonding .
- Case Study : If R-factors exceed 5%, re-examine thermal motion parameters (ADPs) for the oxo-ammonio group, which may exhibit anisotropic displacement .
Q. What experimental designs optimize reactivity studies under varying pH?
- Methodology :
- pH-Dependent Stability : Conduct kinetic assays in buffered solutions (pH 2–12) to track decomposition via UV-Vis spectroscopy. The nitro-phenolate moiety is prone to hydrolysis at alkaline pH (>10), while the pyridinium amine may protonate below pH 4 .
- Control Parameters : Maintain ionic strength with KCl (0.1 M) to minimize activity coefficient variations. Use stopped-flow techniques for rapid pH jumps .
- Data Interpretation : Plot rate constants (k) vs. pH to identify stability thresholds. For contradictory results (e.g., unexpected stabilization at pH 5), investigate intramolecular hydrogen bonding via DFT calculations .
Q. How to analyze conflicting data in reaction yields during scale-up synthesis?
- Methodology :
- DOE Approach : Use a factorial design (e.g., 2 matrix) to test variables: temperature (25–80°C), solvent polarity (DMF vs. ethanol), and catalyst loading (0.1–1.0 eq).
- Troubleshooting : If yields drop >20% at larger scales, assess mass transfer limitations (e.g., stirring efficiency) or exothermic side reactions via calorimetry .
- Statistical Validation : Apply ANOVA to identify significant factors. For irreproducible results, check reagent purity (e.g., ≤97% amines may introduce variability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
